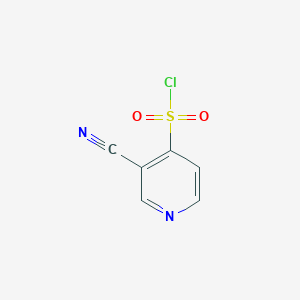

3-Cyanopyridine-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyanopyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-4-5(6)3-8/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSGEANMDKNVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Cyanopyridine-4-sulfonyl chloride

Chemical Series: Heterocyclic Sulfonyl Chlorides CAS Registry Number: 1060804-18-3 Document Type: Technical Guide & Reactivity Profile

Part 1: Executive Summary

3-Cyanopyridine-4-sulfonyl chloride is a high-value heterocyclic building block used extensively in the design of bioactive small molecules, particularly in oncology (e.g., survivin inhibitors) and antimicrobial research.

For the medicinal chemist, this molecule presents a dual-electrophile paradox . While intended for sulfonylation reactions (forming sulfonamides), the electron-deficient nature of the pyridine ring—exacerbated by the electron-withdrawing cyano group at the 3-position—activates the C4 carbon toward Nucleophilic Aromatic Substitution (

This guide provides the mechanistic insight required to navigate this reactivity landscape, ensuring the isolation of the desired sulfonamide rather than the ipso-substitution byproduct.

Part 2: Chemical Profile & Structural Analysis[1]

Structural Properties

The molecule features a pyridine ring substituted with a nitrile (-CN) at the 3-position and a chlorosulfonyl group (-SO₂Cl) at the 4-position.

| Property | Data | Note |

| IUPAC Name | 3-Cyanopyridine-4-sulfonyl chloride | |

| Molecular Formula | ||

| Molecular Weight | 202.62 g/mol | |

| Physical State | Off-white to yellow crystalline solid | Hygroscopic |

| Solubility | Soluble in DCM, THF, MeCN, EtOAc | Reacts with water/alcohols |

| Storage | -20°C, under Argon/Nitrogen | Moisture sensitive |

Electronic Landscape

The reactivity is governed by the synergistic electron-withdrawing effects of three moieties:

-

Pyridine Nitrogen: Inductively withdraws electron density, making the ring electron-poor.

-

3-Cyano Group: A strong

-acceptor (Hammett -

Sulfonyl Group: Itself a strong electron-withdrawing group.

Consequence: The C4 position is "super-activated." When reacting with nucleophiles (especially primary amines), there is a competition between attacking the sulfur atom (desired sulfonylation) and the C4 carbon (undesired displacement of the

Part 3: Synthesis Pathways

Preparation typically proceeds via oxidative chlorination of the corresponding thiol or thione, which is often derived from 4-chloro-3-cyanopyridine.

Primary Route: Oxidative Chlorination

This method is preferred for scale-up due to the availability of the 4-chloro precursor.

-

Thiolation: 4-Chloro-3-cyanopyridine is treated with sodium hydrosulfide (NaSH) or thiourea to generate 4-mercapto-3-cyanopyridine.

-

Chlorination: The thiol is suspended in aqueous acid (HCl/AcOH) and treated with chlorine gas (

) or sulfuryl chloride (

Visualization of Synthesis Logic

Figure 1: Synthetic pathway emphasizing the oxidative chlorination route and the risk of hydrolysis.

Part 4: Reactivity & Experimental Protocols

The vs. Sulfonylation Competition

This is the most critical section for the application scientist.

-

Path A (Sulfonylation): Nucleophile attacks the Sulfur atom.

is the leaving group. Result: Sulfonamide .[1][2] -

Path B (

): Nucleophile attacks the C4 Carbon. The sulfinate group (

Control Strategy:

To favor Path A (Sulfonamide), you must maintain low temperatures (-10°C to 0°C) and avoid excess nucleophile.

Standard Protocol: Sulfonamide Formation

Use this protocol to couple 3-Cyanopyridine-4-sulfonyl chloride with a primary amine.

Reagents:

-

Substrate: 3-Cyanopyridine-4-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary Amine (1.0 - 1.1 equiv)

-

Base:

or DIPEA (2.0 - 2.5 equiv) or Pyridine (solvent) -

Solvent: Anhydrous DCM or THF

Step-by-Step:

-

Preparation: Dissolve the amine and base in anhydrous DCM under

atmosphere. Cool the solution to -10°C (ice/acetone bath). -

Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes. Crucial: Keep internal temperature below 0°C.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

-

Checkpoint: If starting material remains, allow to warm slowly to RT. Do not heat.

-

-

Workup: Quench with saturated

solution. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Reactivity Decision Tree

Figure 2: Competitive reaction pathways. Path control is achieved via temperature regulation.

Part 5: Handling & Safety Data

Stability

-

Moisture Sensitivity: High. The electron-deficient ring makes the sulfonyl chloride bond highly labile. It will fume in moist air, releasing HCl.

-

Thermal Stability: Unstable at high temperatures. Store frozen (-20°C).

Safety Hazards (GHS Classification)

-

H314: Causes severe skin burns and eye damage.[3]

-

H290: May be corrosive to metals.

-

EUH029: Contact with water liberates toxic gas (HCl).

PPE Requirements:

-

Face shield and safety goggles.

-

Chemical-resistant gloves (Nitrile/Neoprene).

-

Work strictly within a fume hood.

Part 6: References

-

ChemicalBook. (2023). 3-Cyano-pyridine-4-sulfonyl chloride Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators. Molecules, 25(21), 4892. Retrieved from

-

BenchChem. (2025). Reactivity of the Sulfonyl Chloride Functional Group: A Technical Guide. Retrieved from

-

Katritzky, A. R., et al. (2005).[4] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[4] Retrieved from

-

Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Handling). Retrieved from

Sources

3-Cyanopyridine-4-sulfonyl chloride molecular structure and weight

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools engineered for specific chemical outcomes. 3-Cyanopyridine-4-sulfonyl chloride is a privileged, highly reactive intermediate utilized extensively in rational drug design.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic logic governing its reactivity, and a self-validating experimental protocol for its application in synthesizing novel therapeutics.

Physicochemical Profiling & Molecular Architecture

Before deploying any reagent in a synthetic pathway, we must establish a rigorous quantitative profile. 3-Cyanopyridine-4-sulfonyl chloride is characterized by a unique combination of electron-withdrawing groups on a heteroaromatic core, which dictates its handling and storage requirements.

Below is the consolidated quantitative data for this intermediate []():

| Property | Value |

| Chemical Name | 3-Cyanopyridine-4-sulfonyl chloride |

| CAS Registry Number | 1060804-18-3 |

| Molecular Formula | C₆H₃ClN₂O₂S |

| Molecular Weight | 202.62 g/mol |

| Exact Mass | 201.96 g/mol |

| SMILES String | C(#N)C=1C=NC=CC1S(=O)(=O)Cl |

| Storage Conditions | 2–8 °C, strictly anhydrous (highly moisture sensitive) |

Mechanistic Reactivity & Structural Logic

The utility of 3-Cyanopyridine-4-sulfonyl chloride stems from the synergistic electronic effects of its substituents. The pyridine nitrogen inherently withdraws electron density from the ring. When coupled with the strong inductive and resonance-withdrawing effects of the C3 cyano group (-CN), the C4 position becomes exceptionally electron-deficient.

This profound electron withdrawal drastically increases the electrophilicity of the C4 sulfonyl chloride (-SO₂Cl) group. While this makes it an outstanding acylating agent for synthesizing sulfonamides, it also renders the molecule highly susceptible to competitive hydrolysis if trace water is present. Understanding this causality is critical for designing successful reaction conditions.

Fig 1: Structural logic and electronic effects of 3-Cyanopyridine-4-sulfonyl chloride.

Therapeutic Applications in Drug Discovery

The 3-cyanopyridine scaffold is a privileged pharmacophore. The cyano group acts as a potent hydrogen-bond acceptor deep within target protein binding pockets, while the sulfonamide linkage (generated from the sulfonyl chloride) provides optimal geometry for target engagement.

Recent drug discovery campaigns have validated this building block across multiple therapeutic areas:

-

Oncology (Apoptosis Induction): Novel 3-cyanopyridine derivatives have been synthesized and proven to be potent survivin modulators, inducing cell cycle arrest at the G2/M phase and triggering apoptosis in aggressive cancer cell lines 1.

-

Immunooncology: The cyanopyridine scaffold has been utilized to discover novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and hit optimization, offering new avenues for cancer immunotherapy 2.

-

Neuropharmacology: 3-cyanopyridine derivatives have demonstrated significant efficacy as competitive cholinesterase inhibitors (targeting both AChE and BuChE), highlighting their potential in Alzheimer's disease therapeutics 3.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To leverage 3-Cyanopyridine-4-sulfonyl chloride effectively, the experimental design must account for its extreme reactivity. The following protocol is engineered as a self-validating system , ensuring that each step provides analytical feedback before proceeding, thereby eliminating downstream failures.

Step 1: Anhydrous Reagent Preparation

-

Procedure: Dissolve the target primary or secondary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Causality: Water rapidly hydrolyzes the highly electrophilic sulfonyl chloride to the unreactive sulfonic acid. Anhydrous DCM and an argon atmosphere are non-negotiable to prevent yield loss. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct generated during the reaction.

Step 2: Controlled Electrophilic Addition

-

Procedure: Dissolve 3-cyanopyridine-4-sulfonyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes. Allow the reaction to slowly warm to room temperature (RT) and stir for 2–4 hours.

-

Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the sulfonamidation, preventing localized heating that could lead to degradation or poly-substitution. The slight excess (1.1 equiv) of the sulfonyl chloride compensates for any trace hydrolysis during transfer.

Step 3: In-Process Validation (Self-Validating Checkpoint)

-

Procedure: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

-

Causality: Do not proceed to workup blindly. LC-MS validation ensures the complete disappearance of the starting mass (m/z ~202.6) and the appearance of the desired product mass. If unreacted amine remains, an additional 0.1 equiv of sulfonyl chloride can be added. This creates a closed-loop system that guarantees reaction completion before quenching.

Step 4: Aqueous Quench and Extraction

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The NaHCO₃ wash neutralizes excess acid and partitions DIPEA hydrochloride salts into the aqueous phase. The subsequent mild HCl wash removes any unreacted aliphatic amines, ensuring the crude organic phase is highly enriched with the target sulfonamide.

Step 5: Chromatographic Purification

-

Procedure: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Causality: Removes non-polar degradation products and trace impurities, yielding the analytically pure sulfonamide required for downstream biological assays.

Fig 2: Self-validating experimental workflow for sulfonamide synthesis.

References

-

[1] MDPI. "Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers". Available at:[Link]

-

[2] Taylor & Francis Online. "Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation". Available at:[Link]

-

[3] PubMed / Chem Biodivers. "Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations". Available at:[Link]

Sources

Comprehensive Technical Guide on 3-Cyanopyridine-4-sulfonyl chloride: Identifiers, Reactivity, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of robust pharmacophores relies heavily on highly reactive, bifunctional building blocks. 3-Cyanopyridine-4-sulfonyl chloride represents a critical intermediate in the synthesis of targeted therapeutics. The presence of the electron-withdrawing cyano group on the pyridine ring not only modulates the physicochemical properties of the resulting drug candidates but also significantly amplifies the electrophilicity of the adjacent sulfonyl chloride moiety. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, its mechanistic role in drug discovery, and field-proven synthetic protocols designed to maximize yield while mitigating competitive side reactions.

Molecular Identity & Physicochemical Profiling

Accurate molecular identification is the foundation of reproducible chemical synthesis and procurement. 3-Cyanopyridine-4-sulfonyl chloride is an aromatic heterocyclic sulfonyl chloride characterized by its extreme sensitivity to moisture and potent reactivity toward nucleophiles.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | 3-Cyanopyridine-4-sulfonyl chloride |

| CAS Registry Number | 1060804-18-3[1] |

| Molecular Formula | C6H3ClN2O2S[1] |

| Molecular Weight | 202.62 g/mol [1] |

| SMILES Code | O=S(C1=C(C#N)C=NC=C1)(Cl)=O[2] |

The structural logic of this molecule lies in its dual functionality. The sulfonyl chloride at the C4 position acts as the primary reactive site for nucleophilic substitution, while the cyano group at the C3 position serves as a strong electron-withdrawing group (EWG). This EWG lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group, making it exceptionally reactive but simultaneously increasing its vulnerability to aqueous hydrolysis.

Mechanistic Rationale in Pharmacophore Design

The 3-cyanopyridine scaffold is classified as a "privileged structure" in drug discovery due to its ability to interact with diverse biological targets through hydrogen bonding, pi-stacking, and dipole interactions.

When 3-cyanopyridine-4-sulfonyl chloride is reacted with various amines, it generates stable sulfonamides. These sulfonamides have demonstrated profound efficacy in multiple therapeutic areas:

-

Oncology (Survivin Modulation): 3-Cyanopyridine derivatives have been identified as potent inhibitors of survivin, a protein that prevents apoptosis. By downregulating survivin expression, these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in aggressive cancer cell lines (e.g., PC-3, MDA-MB-231)[3].

-

Infectious Diseases (Chagas Disease): Cyanopyridine analogues have shown significant anti-Trypanosoma cruzi activity. Structure-Activity Relationship (SAR) studies reveal that the nitrile group on the core scaffold is strictly mandatory for antiparasitic potency, making this specific building block invaluable for lead optimization[4].

Fig 1: Pharmacological trajectory of 3-Cyanopyridine-4-sulfonyl chloride in targeted drug discovery.

Synthetic Methodologies & Kinetic Control

The synthesis of sulfonamides from 3-cyanopyridine-4-sulfonyl chloride requires strict kinetic control. Because the heterocyclic core is highly electron-deficient, the sulfonyl chloride is prone to rapid hydrolysis if exposed to ambient moisture, converting it into an unreactive sulfonic acid[5].

Protocol: Anhydrous N-Sulfonylation of Primary Amines

To ensure a self-validating and high-yielding reaction, the following step-by-step methodology must be strictly adhered to:

-

Preparation of the Amine Nucleophile:

-

In an oven-dried round-bottom flask purged with argon, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF)[5].

-

-

Addition of the Acid Scavenger:

-

Add a non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.1–1.5 equivalents)[5]. Causality: The base is critical to neutralize the HCl generated during the reaction. Without it, the HCl will protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.

-

-

Thermal Regulation:

-

Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Lowering the thermal energy prevents the degradation of the sulfonyl chloride and suppresses the formation of di-sulfonylated byproducts[5].

-

-

Electrophile Addition:

-

Dissolve 3-Cyanopyridine-4-sulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous solvent. Add this solution dropwise to the amine mixture over 15–30 minutes[5].

-

-

Reaction Maturation and Monitoring:

-

Allow the mixture to slowly warm to room temperature and stir for 2–24 hours. Progress must be monitored via TLC or HPLC[5].

-

-

Quench and Workup:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer, wash sequentially with 1M HCl (to remove excess base) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

-

(Note: In scenarios where the specific sulfonyl chloride degrades during long-term storage, advanced in situ generation techniques, such as Sandmeyer chlorosulfonylation using DABSO as an SO₂ surrogate, can be employed to generate the sulfonyl chloride directly from its corresponding aniline precursor[6].)

Fig 2: Step-by-step N-sulfonylation workflow emphasizing critical thermal and moisture controls.

Quantitative Reaction Parameters

To optimize the synthesis and guarantee reproducibility, the following quantitative parameters serve as a baseline for experimental design.

Table 2: Optimization Parameters for Sulfonamide Coupling

| Parameter | Optimal Range | Mechanistic Rationale |

| Stoichiometry | 1.0 Amine : 1.05 Sulfonyl Cl | A slight excess of the electrophile ensures complete consumption of the amine without driving the equilibrium toward di-sulfonylation[5]. |

| Base Equivalents | 1.1 – 1.5 eq | Sufficient to scavenge all generated HCl. Excess base can sometimes promote unwanted side reactions if the base is overly nucleophilic. |

| Temperature | 0 °C → 25 °C | Initiating at 0 °C controls the initial kinetic burst; warming to 25 °C provides the thermodynamic energy required to drive the reaction to completion[5]. |

| Solvent | DCM or THF (Anhydrous) | Aprotic solvents are mandatory. Protic solvents (like alcohols or water) will rapidly consume the sulfonyl chloride via nucleophilic attack. |

Troubleshooting & Self-Validating Systems

A robust protocol must include diagnostic criteria to validate success or identify failure modes during the reaction. When monitoring the reaction via Thin Layer Chromatography (TLC), scientists should look for specific indicators:

-

Observation of a Highly Polar Spot (Baseline): If a significant amount of material remains at the baseline (highly polar), this indicates that water breached the reaction environment, leading to the hydrolysis of 3-cyanopyridine-4-sulfonyl chloride into 3-cyanopyridine-4-sulfonic acid[5]. Corrective Action: Rigorously dry solvents over molecular sieves and ensure an inert argon/nitrogen atmosphere.

-

Observation of a Less Polar Spot (Above the Product): The appearance of a high-Rf spot suggests the formation of a di-sulfonylated byproduct. This occurs when the primary sulfonamide product acts as a nucleophile and attacks a second molecule of sulfonyl chloride[5]. Corrective Action: Reduce the equivalents of sulfonyl chloride, lower the reaction temperature, or quench the reaction immediately upon the disappearance of the starting amine.

References

*[1] CAS:1060804-18-3 3-Cyanopyridine-4-sulfonyl chloride - Bidepharm. 1 *[2] CAS:1060804-18-3 3-Cyanopyridine-4-sulfonyl chloride SMILES - Bidepharm. 2 *[5] Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. 5 *[3] Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC (NIH). 3 *[4] Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - ACS Omega. 4 *[6] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Letters (ACS Publications). 6

Sources

- 1. CAS:1060804-18-33-Cyanopyridine-4-sulfonyl chloride-毕得医药 [bidepharm.com]

- 2. CAS:1060804-18-33-Cyanopyridine-4-sulfonyl chloride-毕得医药 [bidepharm.com]

- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Solubility and Reactivity Profile of 3-Cyanopyridine-4-sulfonyl Chloride in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary

When designing a synthetic route involving 3-Cyanopyridine-4-sulfonyl chloride (CAS: 1060804-18-3) , novice chemists often treat solvent selection as a simple thermodynamic exercise. However, from the perspective of process chemistry, solvating highly electrophilic heteroaryl sulfonyl chlorides is a kinetic race between stable dissolution and rapid solvolysis. This technical guide explores the causality behind the solubility profile of 3-cyanopyridine-4-sulfonyl chloride, provides quantitative solvent selection matrices, and establishes a self-validating protocol for its handling in drug development workflows.

Structural Causality & Solvation Dynamics

To understand the solubility of 3-cyanopyridine-4-sulfonyl chloride, one must first analyze its electronic environment. The compound features three critical functional groups:

-

The Pyridine Ring: Acts as an electron sink via inductive and resonance effects.

-

The C3-Cyano Group (-CN): A strongly electron-withdrawing group that further depletes electron density from the aromatic system.

-

The C4-Sulfonyl Chloride (-SO₂Cl): The reactive center.

The Causality of Instability: The synergistic electron withdrawal by the pyridine nitrogen and the cyano group renders the sulfur atom at the C4 position exceptionally electrophilic. While simpler analogs like benzenesulfonyl chloride exhibit broad, stable solubility across many organic solvents , the extreme polarization of the S-Cl bond in the 3-cyano derivative means that "solubility" is inextricably linked to "reactivity."

If dissolved in a solvent containing even trace amounts of water or weak nucleophiles (like alcohols), the compound will not merely dissolve; it will undergo rapid solvolysis to form 3-cyano-4-pyridinesulfonic acid and hydrogen chloride . Furthermore, pyridine-4-sulfonyl chlorides are notoriously thermally labile and prone to spontaneous decomposition at room temperature, necessitating handling at 0–5 °C , .

Quantitative Solubility and Stability Profile

To optimize both dissolution and chemical integrity, organic solvents must be evaluated on two axes: solvating power (polarity) and chemical inertness (aprotic nature and dryness).

Solvent Selection Matrix

| Solvent Class | Representative Solvents | Solubility Level | Stability & Reactivity Notes |

| Chlorinated Aprotic | Dichloromethane (DCM), Chloroform | High (>1.0 M) | Optimal. Excellent stability at 0–5 °C. Does not readily absorb atmospheric moisture. Preferred for stock solutions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High (~0.5 M) | Moderate. THF is an excellent solubilizer but is highly hygroscopic. Trace water will cause rapid hydrolysis. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Good. Offers a greener alternative to DCM, but must be rigorously dried over molecular sieves prior to use. |

| Polar Aprotic | Acetonitrile (MeCN), DMF | High (>1.0 M) | Variable. MeCN is highly effective if anhydrous. DMF should be avoided as it can form reactive Vilsmeier-type complexes with activated sulfonyl chlorides. |

| Protic | Methanol, Ethanol, Water | Reacts (Insoluble in H₂O) | Incompatible. Rapid solvolysis occurs. The compound hydrolyzes rather than dissolves. |

Experimental Protocol: Self-Validating Dissolution Workflow

In drug development, assuming a reagent is intact simply because it has dissolved is a critical failure point. The following step-by-step methodology describes the preparation of a 0.5 M stock solution of 3-cyanopyridine-4-sulfonyl chloride in DCM. It is designed as a self-validating system to ensure both physical dissolution and chemical integrity.

Step 1: Solvent Verification (Pre-Dissolution)

Causality: Because the electrophilic sulfur is highly susceptible to nucleophilic attack, the solvent must be strictly anhydrous.

-

Draw a 1 mL sample of Dichloromethane (DCM) from the solvent reservoir.

-

Perform a Karl Fischer (KF) titration.

-

Validation Gate: Do not proceed unless the water content is strictly < 50 ppm . If > 50 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours.

Step 2: Temperature-Controlled Dissolution

Causality: Thermal lability dictates that kinetic energy must be minimized to prevent auto-degradation.

-

Purge a clean, oven-dried round-bottom flask with inert gas (Argon or N₂).

-

Add the validated anhydrous DCM to the flask and submerge it in an ice-water bath to achieve an internal temperature of 0–5 °C.

-

Slowly add the solid 3-cyanopyridine-4-sulfonyl chloride in portions under a positive stream of Argon.

-

Stir gently until complete visual dissolution is achieved (typically 5–10 minutes).

Step 3: In-Process Validation (Post-Dissolution)

Causality: Visual dissolution does not confirm chemical integrity (hydrolysis products may also be soluble).

-

Extract a 10 µL aliquot of the newly formed stock solution.

-

Immediately quench this aliquot into an analytical vial containing 1 mL of a standard amine solution (e.g., 0.1 M morpholine and 0.2 M N,N-diisopropylethylamine in MeCN).

-

Analyze the quenched sample via LC-MS.

-

Validation Gate: The presence of the target sulfonamide mass confirms the sulfonyl chloride was intact in solution. A dominant mass corresponding to the sulfonic acid indicates the solvent was wet and the stock solution must be discarded.

Workflow and Mechanistic Visualizations

Workflow for the anhydrous dissolution and validation of highly reactive sulfonyl chlorides.

Mechanistic divergence: Target amination versus trace-water-induced hydrolysis degradation.

Conclusion

The successful dissolution and utilization of 3-cyanopyridine-4-sulfonyl chloride in organic synthesis requires a paradigm shift from simple solvation to rigorous kinetic control. By understanding the profound electron-withdrawing effects of the cyano-pyridine scaffold, chemists can anticipate its extreme electrophilicity. Utilizing strictly anhydrous, aprotic solvents (preferably DCM) at reduced temperatures (0–5 °C), combined with self-validating analytical checks, ensures that the reagent remains intact for downstream pharmaceutical synthesis.

References

-

BuyersGuideChem. "3-Cyano-pyridine-4-sulfonyl chloride | 1060804-18-3". Available at: [Link]

-

Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations". Available at: [Link]

-

Wikipedia. "Methanesulfonyl chloride". Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents". Available at:[Link]

Strategic Utilization of 3-Cyanopyridine-4-sulfonyl Chloride in Drug Discovery

Executive Summary: The "Ortho-Effect" Advantage

In modern fragment-based drug discovery (FBDD), 3-Cyanopyridine-4-sulfonyl chloride (CAS: 1060813-03-9 / Generic Scaffold) represents more than a simple building block; it is a divergent lynchpin . Its value lies in the specific ortho-disposition of two potent electron-withdrawing groups (EWGs) on a pyridine ring.

For the medicinal chemist, this molecule offers two distinct tactical advantages:

-

Electronic Activation: The 3-cyano group and the pyridine nitrogen synergistically deplete electron density from the 4-position, making the sulfonyl chloride exceptionally electrophilic and reactive toward weak nucleophiles.

-

Cyclization Potential: The 3-cyano group serves as a "latent electrophile," allowing for the rapid construction of fused bicyclic systems (e.g., pyrido-sultams) via intramolecular cyclization.

This guide details the handling, reactivity, and synthetic applications of this scaffold, moving from basic sulfonylation to advanced heterocyclic ring fusion.

Chemical Profile & Reactivity Mechanisms[1]

Structural Analysis

The molecule features a pyridine core substituted at the 3- and 4-positions.

-

C3-Cyano (CN): Acts as a metabolic handle, a hydrogen bond acceptor, and a requisite partner for Thorpe-Ziegler type cyclizations.

-

C4-Sulfonyl Chloride (SO₂Cl): The primary "warhead" for covalent attachment to amines.

Mechanism of Action: The Divergent Pathway

The utility of this scaffold is best understood through its ability to branch into two distinct chemical spaces: Linear Sulfonamides (Path A) and Fused Heterocycles (Path B).

Figure 1: Divergent synthesis pathways. The intermediate sulfonamide can function as a final drug candidate or a precursor for ring fusion.

Application I: Synthesis of Bioactive Sulfonamides

The most direct application is the synthesis of pyridine-based sulfonamides. These motifs are ubiquitous in inhibitors of Carbonic Anhydrase (CA) , COX-2 , and various kinases.

Why Use the 3-Cyano Analog?

Compared to a standard benzenesulfonamide, the 3-cyanopyridine core offers:

-

Solubility: The pyridine nitrogen lowers logP, improving aqueous solubility.

-

Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (P450).

-

Interactions: The nitrile group can engage in specific interactions with serine or cysteine residues in enzyme active sites.

Protocol: General Sulfonylation

Note: Sulfonyl chlorides are moisture-sensitive. All glassware must be oven-dried.

Materials:

-

3-Cyanopyridine-4-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

DIPEA (Diisopropylethylamine) or Pyridine (2.0 equiv)

-

Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Preparation: Dissolve the amine and base in anhydrous DCM under Argon atmosphere. Cool to 0°C.[1]

-

Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add dropwise to the amine solution over 15 minutes. Critical: Exotherm control is vital to prevent hydrolysis or degradation.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Workup: Dilute with DCM, wash with 0.1M HCl (to remove excess pyridine), followed by brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Application II: Construction of Fused Sultams (The "Saccharin" Route)

This is the high-value application. The ortho relationship between the sulfonamide NH and the nitrile carbon allows for base-mediated cyclization to form pyrido[4,3-e][1,2]thiazine-1,1-dioxides (aza-analogs of saccharin).

These fused systems act as bioisosteres for quinazolines and have shown efficacy in anticancer screens (e.g., HCT-116, MCF-7 cell lines) [1].

Mechanism: The Thorpe-Ziegler Cyclization

Upon deprotonation of the sulfonamide nitrogen, the resulting anion attacks the electrophilic nitrile carbon. This closes the ring, forming an imine which tautomerizes to the stable amine/sultam.

Protocol: Cyclization to Pyrido-Sultams

Materials:

-

3-Cyano-4-sulfonamide intermediate (from Section 3)

-

Sodium Hydride (NaH, 60% dispersion) or Sodium Ethoxide (NaOEt)

-

Anhydrous DMF or Ethanol

Step-by-Step:

-

Activation: Dissolve the sulfonamide in anhydrous DMF.

-

Deprotonation: Add NaH (2.0 equiv) carefully at 0°C. Evolution of H₂ gas will occur.

-

Cyclization: Heat the reaction mixture to 80–100°C for 2–4 hours.

-

Quench: Cool to RT and carefully quench with ice water.

-

Isolation: Acidify with 1M HCl to pH 3–4. The fused sultam often precipitates as a solid. Filter and recrystallize from Ethanol.

Comparative Data: Reactivity & Yields[1][4]

The following table summarizes typical yields when reacting 3-cyanopyridine-4-sulfonyl chloride with various nucleophiles, highlighting its versatility.

| Nucleophile Class | Product Type | Conditions | Typical Yield | Key Observation |

| Primary Aliphatic Amine | Sulfonamide | DCM, TEA, 0°C | 85-95% | Very rapid reaction; high chemoselectivity. |

| Aniline (Aromatic Amine) | Sulfonamide | Pyridine, 40°C | 70-85% | Requires mild heating due to lower nucleophilicity of aniline. |

| Hydrazine | Sulfonyl Hydrazide | THF, 0°C | 80% | Precursor for heterocycle synthesis (e.g., thiadiazines). |

| Intramolecular Amine | Fused Sultam | NaOEt, EtOH, Reflux | 60-75% | "One-pot" cascade is possible but stepwise is higher yielding. |

Synthesis of the Core Scaffold

While commercially available, the de novo synthesis of the chloride itself is relevant for labs requiring custom isotopic labeling or analogs.

Route: Oxidative Chlorination of Thiol/Thione.

-

Precursor: 3-Cyanopyridine-4-thiol (or thione).

-

Reagent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) in Acetic Acid/Water.

-

Green Alternative: Recent methods utilize mild oxidants like H₂O₂ with catalytic V₂O₅, followed by chlorination, to avoid harsh Cl₂ gas [2].

Figure 2: Synthesis of the sulfonyl chloride core from thiol precursors.

References

-

Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Source: National Institutes of Health (PMC/PubMed) Context: Describes the use of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine derivatives to form fused systems active against HCT-116 and MCF-7.[3][4] URL:[Link]

- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Source: Journal of Organic Chemistry / D-NB Context: Discusses the activation of sulfonamides to sulfonyl chlorides, relevant for late-stage functionalization of drug molecules.[5] URL:[Link]

-

Recent advances in synthesis of sulfonamides: A review. Source: Chemistry & Biology Interface Context: Provides broad context on the biological importance of sulfonamides and general coupling protocols applicable to the 3-cyanopyridine scaffold. URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Strategic Utilization and Commercial Sourcing of 3-Cyanopyridine-4-sulfonyl Chloride in Drug Discovery

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, pyridine-sulfonamide derivatives represent a highly privileged pharmacophore, frequently featured in kinase inhibitors, GPCR modulators, and anti-infective agents. 3-Cyanopyridine-4-sulfonyl chloride (CAS: 1060804-18-3) serves as a critical bi-functional intermediate . The molecule features a highly electrophilic sulfonyl chloride group at the C4 position, activated by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent C3 cyano group.

Physicochemical Properties:

-

CAS Number: 1060804-18-3 [1]

-

Molecular Formula: C6H3ClN2O2S [1]

-

Molecular Weight: 202.62 g/mol

-

SMILES: C(#N)C=1C=NC=CC1S(=O)(=O)Cl

Commercial Landscape and Supplier Evaluation

Procurement of highly reactive sulfonyl chlorides requires stringent evaluation of supplier cold-chain logistics and packaging. Exposure to ambient moisture during transit leads to rapid hydrolysis, converting the active sulfonyl chloride into the inert sulfonic acid.

Below is a consolidated evaluation of primary commercial suppliers for 3-Cyanopyridine-4-sulfonyl chloride:

| Supplier | Catalog No. | Stated Purity | Storage Specifications |

| Bidepharm | BD01468444 | 98% | 2-8 °C, Inert Atmosphere [1] |

| BLD Pharm | BD01468444 | 98% | 2-8 °C [2] |

| Chemshuttle | GS3018 | 95% | 2-8 °C |

| BuyersGuideChem | Aggregator | Variable | Vendor Dependent [3] |

Strategic Recommendation: For late-stage lead optimization, sourcing the 98% purity grade (e.g., from Bidepharm or BLD Pharm) is recommended to minimize downstream purification bottlenecks caused by hydrolyzed impurities.

Mechanistic Insights & Experimental Workflow

Causality in Experimental Design

The synthesis of sulfonamides from 3-Cyanopyridine-4-sulfonyl chloride involves a nucleophilic acyl substitution-like pathway. The primary challenge is the competitive hydrolysis of the sulfonyl chloride.

-

Why Anhydrous Solvents? Water acts as a competing nucleophile. Hydrolysis yields 3-cyanopyridine-4-sulfonic acid, which is entirely unreactive toward amines without the addition of harsh coupling reagents (e.g., POCl3), which would simultaneously destroy the cyano group.

-

Why 0 °C Addition? The extreme electrophilicity of the C4 position, enhanced by the C3 cyano group, makes the reaction highly exothermic. Controlling the temperature prevents degradation and limits poly-sulfonylation in primary amines.

Self-Validating Protocol: Synthesis of 3-Cyano-4-pyridinesulfonamides

Step 1: Preparation of the Amine Nucleophile

-

Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry Argon.

-

Add the target primary or secondary amine (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the amine nucleophile from protonating and becoming unreactive.

-

Cool the mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition

-

Dissolve 3-Cyanopyridine-4-sulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL).

-

Add the solution dropwise to the cooled amine mixture over 10 minutes.

-

Self-Validation Check: Monitor the physical state of the reaction. The formation of a fine white suspension (DIPEA hydrochloride salt) is a positive visual indicator that the sulfonylation is actively proceeding.

Step 3: In-Process Validation (LC-MS / TLC)

-

Remove the ice bath and allow the reaction to warm to ambient temperature over 2 hours.

-

Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze. The reaction is complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the amine mass and the emergence of the [M+H]+ peak corresponding to the sulfonamide.

Step 4: Workup and Isolation

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Causality: This neutralizes any remaining trace acid and destroys unreacted sulfonyl chloride.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate).

Workflow Visualization

Below is the logical workflow for the handling and reaction of 3-Cyanopyridine-4-sulfonyl chloride, mapping the critical path from storage to final product isolation.

Caption: Workflow for handling and sulfonamide synthesis using 3-Cyanopyridine-4-sulfonyl chloride.

References

- BuyersGuideChem - 3-Cyano-pyridine-4-sulfonyl chloride | 1060804-18-3.

- Chemshuttle - 3-cyanopyridine-4-sulfonyl chloride; CAS No.:1060804-18-3.

- BLD Pharm - 3-Cyanopyridine-4-sulfonyl chloride | BD01468444.

- Bidepharm - CAS:1060804-18-3 | 3-Cyanopyridine-4-sulfonyl chloride.

Sources

Reactivity overview of 3-cyano vs 4-sulfonyl functional groups

This technical guide provides a comparative analysis of 3-cyano versus 4-sulfonyl functional groups, focusing on their roles as electronic activators in heterocyclic chemistry and their utility in drug design.

Content Type: Technical Whitepaper

Subject: Electronic Activation,

Executive Summary

In medicinal chemistry and synthetic optimization, the choice between a 3-cyano (-CN) and a 4-sulfonyl (-SO

-

The 4-Sulfonyl Group is a "Sledgehammer." It acts as a dominant electron-withdrawing group (EWG) that super-activates the aromatic ring for Nucleophilic Aromatic Substitution (

), provides high aqueous solubility, and serves as a robust metabolic anchor. -

The 3-Cyano Group is a "Scalpel." It offers moderate inductive deactivation without generating excessive electrophilicity, serves as a versatile synthetic handle (for amides/tetrazoles), and functions as a compact hydrogen-bond acceptor with a smaller steric footprint.

This guide analyzes the mechanistic divergence between these two motifs, supported by Hammett parameters and kinetic data.

Electronic Landscape & Hammett Parameters

To understand the reactivity differences, we must quantify the electronic influence of these groups using Hammett Substituent Constants (

Quantitative Comparison

The Hammett constants (

| Functional Group | Position | Electronic Effect | Dominant Mechanism | |

| Sulfonyl (-SO | Para (4) | 0.72 | Strong Withdrawal | Resonance ( |

| Cyano (-CN) | Para (4) | 0.66 | Strong Withdrawal | Resonance ( |

| Sulfonyl (-SO | Meta (3) | 0.60 | Moderate Withdrawal | Induction ( |

| Cyano (-CN) | Meta (3) | 0.56 | Moderate Withdrawal | Induction ( |

Key Insight: While both are strong EWGs, the 4-sulfonyl group is electronically superior to the 4-cyano group (

Resonance Activation (The "4-Position" Advantage)

In a heterocyclic system (e.g., pyridine), a substituent at the 4-position is conjugated with the ring nitrogen.

-

4-Sulfonyl: The sulfur atom expands its valence shell to accept electron density, creating a powerful "electron sink" that lowers the LUMO energy of the entire ring. This makes the 2- and 6-positions highly susceptible to nucleophilic attack.

-

3-Cyano: Located at the "meta" position relative to the ring nitrogen, the nitrile cannot participate in resonance delocalization with the nitrogen lone pair. It activates the ring solely through inductive pull (

), which is significantly weaker than the resonance effect of a 4-sulfonyl group.

Nucleophilic Aromatic Substitution ( )

The most distinct operational difference lies in their ability to facilitate

Reaction Kinetics

-

4-Sulfonyl Activated Systems:

-

Reactivity: High. Often proceeds at room temperature or mild heating (

). -

Mechanism: The Meisenheimer complex is stabilized by the ability of the sulfonyl oxygens to delocalize the negative charge.

-

Utility: Ideal for installing sterically hindered amines or weak nucleophiles (e.g., anilines).

-

-

3-Cyano Activated Systems:

-

Reactivity: Low to Moderate. Often requires high heat (

) or strong bases. -

Mechanism: Lacks resonance stabilization for the Meisenheimer intermediate.

-

Utility: Often necessitates transition metal catalysis (Buchwald-Hartwig) because standard

is too slow or low-yielding.

-

Visualization of Activation Pathways

The following diagram illustrates the mechanistic divergence.

Figure 1: Decision logic for synthetic activation. 4-Sulfonyl groups enable direct

Experimental Protocols

Protocol A: Displacement on 4-Sulfonyl Pyridine

Use Case: Rapid functionalization of a fluoropyridine activated by a 4-methylsulfonyl group.

Reagents: 2-fluoro-4-(methylsulfonyl)pyridine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO (anhydrous).

-

Setup: Charge a reaction vial with 2-fluoro-4-(methylsulfonyl)pyridine (1 mmol) and anhydrous DMSO (3 mL).

-

Addition: Add DIPEA (2 mmol) followed by morpholine (1.2 mmol) dropwise at room temperature.

-

Note: The reaction is exothermic due to the high activation of the 4-sulfonyl group.

-

-

Reaction: Stir at 40°C for 2 hours . Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the parent mass (M+H).

-

-

Workup: Dilute with water (15 mL). The product often precipitates due to the lipophilicity change. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, and dry over Na

SO -

Purification: Usually not required; recrystallize from EtOH if necessary.

Protocol B: Nitrile Hydration (3-Cyano Transformation)

Use Case: Converting the 3-cyano handle into a primary amide (common in JAK inhibitors).

Reagents: 3-cyanopyridine derivative, NaOH (2M), H

-

Setup: Dissolve 3-cyanopyridine substrate (1 mmol) in EtOH (5 mL).

-

Catalysis: Add 2M NaOH (1 mL) and H

O-

Caution: Exothermic oxygen evolution.

-

-

Reaction: Stir at 50°C for 1 hour .

-

Workup: Quench with saturated Na

S -

Result: Quantitative conversion to the carboxamide (CONH

).

Medicinal Chemistry Implications[3][4][5][6]

Solubility & Lipophilicity

-

4-Sulfonyl: The sulfone is a polar functional group. It significantly lowers LogP (increasing water solubility) compared to the nitrile. This is critical for oral bioavailability in fragment-based drug discovery.

-

3-Cyano: More lipophilic. While it accepts H-bonds, it does not solvate as well as the sulfone.

Metabolic Stability[4]

-

Sulfone (-SO

R): Generally a "metabolic dead end." It is already highly oxidized and resistant to CYP450 metabolism. It is a safe bioisostere for stability. -

Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) by nitrilases or oxidation at the

-carbon (if alkyl). However, on aromatic rings, it is generally stable but can be a liability if the ring is electron-rich.

Covalent Inhibition (SuFEx)

A modern evolution of the 4-sulfonyl group is the Sulfonyl Fluoride (-SO

Summary Comparison Table

| Feature | 3-Cyano (-CN) | 4-Sulfonyl (-SO |

| Hammett | 0.66 | 0.72 |

| Weak/Moderate (Requires Heat/Cat) | Strong (Room Temp) | |

| Solubility Impact | Moderate | High (Polar) |

| Steric Bulk | Small (Linear) | Large (Tetrahedral) |

| Metabolic Fate | Hydrolysis Risk | Stable (Oxidized) |

| Key Role | H-Bond Acceptor / Synthetic Handle | Electronic Activator / Solubility |

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

-

Reactivity in Heterocycles:

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.

-

-

Sulfonyl Fluorides in Chemical Biology (SuFEx)

-

Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie.

-

-

Nitrile Bioisosteres in Drug Design

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.

-

Sources

Literature review of 3-Cyanopyridine-4-sulfonyl chloride derivatives

Content Type: Technical Guide & Literature Review Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 3-cyanopyridine-4-sulfonyl chloride scaffold represents a high-value pharmacophore in modern heterocyclic chemistry. Characterized by the electron-withdrawing nitrile group at the 3-position and a reactive sulfonyl chloride at the 4-position, this moiety serves as a critical "linchpin" intermediate. It enables the rapid construction of 3-cyano-4-sulfonamidopyridines , a class of compounds exhibiting potent biological activities ranging from Survivin inhibition (oncology) to Carbonic Anhydrase (CA) regulation .

This guide synthesizes the fragmented literature into a coherent workflow, detailing the synthesis, reactivity, and medicinal utility of this scaffold. It addresses the technical challenge of handling the metastable sulfonyl chloride intermediate and provides validated protocols for its derivatization.

Chemical Structure & Properties[1][2][3][4][5][6]

The core structure consists of a pyridine ring substituted with a nitrile (-CN) group at C3 and a sulfonyl chloride (-SO₂Cl) group at C4.

| Property | Description | Impact on Reactivity |

| Electronic Nature | Highly electron-deficient (π-deficient). | The C4 position is highly susceptible to nucleophilic attack; the sulfonyl chloride is more reactive than benzenesulfonyl chloride counterparts. |

| Stability | Metastable; moisture sensitive. | Prone to hydrolysis to the sulfonic acid; typically generated in situ or used immediately after isolation. |

| Solubility | Soluble in DCM, THF, EtOAc. | Compatible with standard organic synthesis workflows (anhydrous conditions required). |

| Key Pharmacophore | 3-Cyano-4-sulfonamide. | The 3-CN group can form H-bonds or be converted to amides/tetrazoles; the 4-sulfonamide binds zinc or allosteric pockets. |

Synthetic Strategies

The synthesis of 3-cyanopyridine-4-sulfonyl chloride is rarely direct. The most robust "field-proven" route proceeds via the 4-mercapto intermediate, derived from 4-chloro-3-cyanopyridine.

Retrosynthetic Analysis

The logical disconnection reveals the 4-chloro-3-cyanopyridine as the primary commercial starting material.

Figure 1: The canonical synthetic pathway for accessing 3-cyanopyridine-4-sulfonyl chloride derivatives.

Detailed Experimental Protocols

Step 1: Thiolation (Synthesis of 4-Mercapto-3-cyanopyridine)

Rationale: Direct chlorosulfonation of 3-cyanopyridine is regiochemically difficult. Nucleophilic aromatic substitution (

-

Reagents: 4-Chloro-3-cyanopyridine (1.0 eq), Thiourea (1.2 eq), Ethanol (reflux), followed by NaOH hydrolysis.

-

Protocol:

-

Dissolve 4-chloro-3-cyanopyridine in ethanol.

-

Add thiourea and reflux for 3–5 hours (formation of isothiouronium salt).

-

Cool and add 10% NaOH solution; reflux for 1 hour to hydrolyze the salt.

-

Acidify with HCl to pH 4–5 to precipitate 4-mercapto-3-cyanopyridine (tautomerizes to 4-thioxo form).

-

Filter and dry.[1] Yields are typically 80–90%.

-

Step 2: Oxidative Chlorination (The Critical Step)

Rationale: Converting the thiol to the sulfonyl chloride requires strong oxidation. The use of Chlorine gas (

-

Reagents: 4-Mercapto-3-cyanopyridine,

gas (or -

Protocol:

-

Suspend the thiol in a mixture of acetic acid and water (5:1) at 0°C.

-

Bubble

gas slowly into the mixture for 30–60 mins. The suspension will clear as the sulfonyl chloride forms. -

Alternative: Add

(3.0 eq) dropwise to a DCM suspension of the thiol and -

Pour into ice water and extract rapidly with DCM.

-

Dry over

and concentrate in vacuo at low temperature (<30°C). Do not store.

-

Step 3: Sulfonamide Formation (Derivatization)

-

Reagents: Crude Sulfonyl Chloride, Amine (

), Pyridine or -

Protocol:

-

Dissolve the amine (1.1 eq) and base (1.5 eq) in anhydrous DCM at 0°C.

-

Add the solution of 3-cyanopyridine-4-sulfonyl chloride dropwise.

-

Stir at RT for 2–4 hours. Monitor by TLC.

-

Wash with dilute HCl (to remove pyridine), then brine.

-

Purify via column chromatography.[2]

-

Medicinal Chemistry Applications

The 3-cyanopyridine-4-sulfonamide motif acts as a dual-anchor pharmacophore. The sulfonamide coordinates metal ions (Zn²⁺) or forms hydrogen bonds, while the nitrile group provides a handle for further reactions (e.g., hydration to amide) or acts as a polar interaction site.

Key Biological Targets

| Target Area | Mechanism of Action | Key References |

| Oncology | Survivin Inhibition: Downregulation of survivin expression, inducing apoptosis in cancer cells (e.g., PC-3, HepG2). | [1, 3] |

| Enzymology | Carbonic Anhydrase (CA) IX/XII: The sulfonamide moiety binds the Zn²⁺ active site; the pyridine ring confers isoform selectivity. | [2, 5] |

| Antimicrobial | Gyrase Inhibition: Some derivatives show efficacy against E. coli and S. aureus by interfering with DNA replication. | [4] |

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR Map highlighting the functional roles of the scaffold components.

References

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Source: PubMed Central (PMC). URL:[Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (Int. J. Mol. Sci.). URL:[Link][3][4]

-

Synthesis and biological evaluation of some new cyano pyridine derivatives. Source: Journal of Chemical and Pharmaceutical Research.[5] URL:[Link]

-

One-Pot Synthesis and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. Source: ResearchGate.[6][7] URL:[Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Sulfonamide Synthesis Using 3-Cyanopyridine-4-sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for overcoming the synthetic challenges associated with highly electron-deficient heteroaryl sulfonyl chlorides.

Mechanistic Insights and Causality (E-E-A-T)

Heteroaryl sulfonamides are privileged structural motifs in modern drug discovery, frequently utilized as stable bioisosteres for amides and as key pharmacophores in targeted therapies. However, synthesizing these motifs using electron-deficient precursors like 3-cyanopyridine-4-sulfonyl chloride presents significant synthetic hurdles.

The reactivity of this reagent is fundamentally governed by the electronic nature of its heteroaromatic ring. The pyridine core is inherently electron-deficient, and the addition of a cyano group at the 3-position exerts a profound inductive and resonance electron-withdrawing effect. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the sulfonyl group.

-

Hyper-Electrophilicity and Hydrolysis: While the lowered LUMO accelerates the desired nucleophilic attack by amines, it simultaneously makes the sulfur atom hyper-susceptible to attack by ambient moisture. This leads to rapid hydrolysis into the unreactive sulfonic acid. Literature confirms that1 and must be handled under strictly anhydrous conditions[1].

-

Base Selection Causality: The choice of base is critical for success. Nucleophilic bases (like pyridine) or unhindered aliphatic amines (like triethylamine) can participate in deleterious side reactions or promote nucleophilic aromatic substitution (SNAr) at the highly activated C4 position of the pyridine ring, a known issue with 2[2]. Therefore, the sterically hindered, non-nucleophilic base N,N-Diisopropylethylamine (DIPEA) is mandated to act purely as a proton sponge.

-

Temperature Control: The reaction must be initiated at 0 °C. The activation energy for the desired sulfonylation is lower than that of the SNAr side reaction. Kinetic control at 0 °C favors the sulfonamide product, while elevated temperatures thermodynamically drive the formation of C4-aminated byproducts.

Reaction Pathways Visualization

The following diagram illustrates the delicate balance between the desired sulfonylation and the dominant competitive side reactions.

Reaction pathways of 3-cyanopyridine-4-sulfonyl chloride highlighting desired and side reactions.

Optimization of Reaction Conditions

To establish a self-validating and robust system, various conditions were screened. The quantitative data in Table 1 demonstrates that avoiding aqueous biphasic conditions (Schotten-Baumann type) and utilizing DIPEA in anhydrous solvents is essential for achieving high yields and suppressing impurities.

Table 1: Optimization of Reaction Conditions for 3-Cyanopyridine-4-sulfonamide Synthesis

| Entry | Solvent | Base (Equiv.) | Temperature | Yield (%) | Dominant Side Reaction / Observation |

| 1 | DCM | TEA (2.0) | RT | 45 | Hydrolysis (Sulfonic acid formation) |

| 2 | THF | K₂CO₃ (aq) | 0 °C to RT | <10 | Rapid Hydrolysis (Moisture intolerance) |

| 3 | DCM | Pyridine (2.0) | 0 °C to RT | 55 | Complex mixture / SNAr adducts |

| 4 | DCM | DIPEA (2.0) | 0 °C to RT | 88 | None (Clean conversion) |

| 5 | MeTHF | DIPEA (2.0) | 0 °C to RT | 85 | None (Viable green solvent alternative) |

Detailed Experimental Protocol

Trustworthiness & Self-Validation: This protocol incorporates specific checkpoints (e.g., immediate reagent dissolution, mild acidic quenching) to ensure the integrity of the highly reactive sulfonyl chloride is maintained, preventing false negatives caused by premature reagent degradation.

Materials Required:

-

3-Cyanopyridine-4-sulfonyl chloride (CAS: 1060804-18-3) – Must be stored at 2–8 °C under an inert atmosphere.

-

Primary or secondary amine substrate

-

Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (MeTHF)

-

N,N-Diisopropylethylamine (DIPEA), anhydrous

-

Saturated aqueous NH₄Cl and Brine

Step-by-Step Methodology:

-

Preparation of the Amine Solution: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes. Add the amine substrate (1.0 equiv.) and anhydrous DCM to achieve a 0.2 M concentration relative to the amine.

-

Base Addition: Inject anhydrous DIPEA (2.0 equiv.) into the stirring solution via syringe. Cool the reaction vessel to 0 °C using an ice-water bath. Allow the solution to equilibrate for 10 minutes.

-

Preparation of the Electrophile: In a separate flame-dried vial purged with Argon, dissolve 3-cyanopyridine-4-sulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM (approx. 1 mL per mmol).

-

Dropwise Addition: Using a syringe pump or careful manual addition, add the sulfonyl chloride solution dropwise to the amine mixture at 0 °C over 15–20 minutes.

-

Causality Check: Slow addition maintains a low steady-state concentration of the electrophile, minimizing localized exothermic heating and suppressing SNAr side reactions at the C4 position.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress via LC-MS or TLC. The highly electrophilic nature of the reagent typically results in complete conversion within 2–4 hours.

-

Mild Quenching: Once complete, cool the mixture back to 0 °C and quench by adding saturated aqueous NH₄Cl (equal volume to the reaction solvent).

-

Causality Check: A mildly acidic quench is crucial. Highly basic aqueous workups (like NaOH or Na₂CO₃) can hydrolyze the newly formed sulfonamide or convert unreacted sulfonyl chloride into problematic emulsion-forming sulfonic acids.

-

-

Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of Hexanes/Ethyl Acetate) to afford the pure 3-cyanopyridine-4-sulfonamide product.

References

1.[1] Title: Heteroaryl sulfonamide synthesis: scope and limitations Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

2.[2] Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents Source: PubMed Central (PMC) / NIH URL:

3.[3] Title: A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis Source: BenchChem URL:

Sources

- 1. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Reaction Conditions for Coupling 3-Cyanopyridine-4-sulfonyl Chloride with Amines

Executive Summary

The synthesis of heteroaryl sulfonamides is a critical transformation in modern drug discovery. However, the coupling of 3-Cyanopyridine-4-sulfonyl chloride with amines presents unique synthetic challenges. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-cyano group render the C4-sulfonyl moiety exceptionally electrophilic. While this enables rapid sulfonamide formation, it simultaneously makes the reagent highly susceptible to rapid hydrolysis, SO₂ extrusion, and competing Nucleophilic Aromatic Substitution (SNAr) side reactions.

This application note details the mechanistic rationale and provides a field-validated, self-validating protocol for maximizing sulfonamide yields while suppressing degradation pathways.

Mechanistic Insights & Causality

To design a robust protocol, one must understand the specific failure modes associated with 3-Cyanopyridine-4-sulfonyl chloride.

The Instability of Pyridine-4-sulfonyl Chlorides

Heteroaromatic sulfonyl chlorides, particularly those substituted at the 4-position of a pyridine ring, exhibit limited bench stability. Recent stability studies demonstrate that introducing electron-withdrawing substituents (such as a -CN group) significantly accelerates decomposition pathways, including formal SO₂ extrusion and hydrolysis by trace water[1]. Consequently, 3-Cyanopyridine-4-sulfonyl chloride cannot be stored as a solution and must be utilized immediately upon dispensing or in situ generation[2].

Competing SNAr Sider-Reactions

The C4 position of the pyridine ring is highly activated. When an amine is introduced, two electrophilic centers compete for the nucleophile:

-

The Sulfur Atom (Desired): Leads to the target sulfonamide.

-

The C4 Carbon (Undesired): Leads to an SNAr reaction, displacing the sulfinate/sulfonyl group to form a 4-aminopyridine derivative.

Elevated temperatures and highly nucleophilic aliphatic amines shift the reaction trajectory toward the SNAr pathway. Maintaining strictly cryogenic to sub-ambient temperatures (0 °C) is non-negotiable.

The Role of the Base

The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the amine nucleophile and halts the reaction. A base is required as an acid scavenger.

-

Pyridine: Acts as both an acid scavenger and a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate[3]. This is ideal for less reactive anilines.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base preferred when coupling highly reactive aliphatic amines, as it minimizes the over-activation that can lead to SNAr byproducts.

Reaction Pathway Visualization

Reaction pathways of 3-Cyanopyridine-4-sulfonyl chloride highlighting desired coupling and side reactions.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, validating the necessity of the optimized conditions.

| Solvent | Base (Equiv) | Temp (°C) | Atmosphere | Target Sulfonamide Yield (%) | Major Byproduct |

| Anhydrous DCM | DIPEA (2.5) | 0 °C to 5 °C | Argon / N₂ | 85 - 92% | None (Clean conversion) |

| Anhydrous DCM | Pyridine (3.0) | 0 °C to 5 °C | Argon / N₂ | 78 - 85% | Trace SNAr product |

| DCM (Non-dry) | DIPEA (2.5) | 0 °C | Air | < 40% | Sulfonic acid (Hydrolysis) |

| Anhydrous THF | K₂CO₃ (3.0) | 25 °C (RT) | Argon / N₂ | 20 - 30% | 4-Aminopyridine (SNAr) & SO₂ loss |

Data Interpretation: The use of rigorously anhydrous solvents and strict temperature control (0 °C) is the primary driver of high yields, suppressing both hydrolysis and SNAr displacement.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure the integrity of the reaction at each stage.

Materials & Reagents

-

Electrophile: 3-Cyanopyridine-4-sulfonyl chloride (1.0 eq) – Must be stored at -20 °C under inert gas and used immediately upon warming to room temperature.

-

Nucleophile: Primary or secondary amine (1.05 - 1.1 eq).

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or Pyridine (3.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM), stored over activated 3Å molecular sieves.

Reaction Setup & Execution

-

Preparation of the Amine Solution: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, add the amine (1.05 eq) and anhydrous DCM (approx. 0.1 M to 0.2 M concentration relative to the amine).

-

Base Addition: Add DIPEA (2.5 eq) via syringe to the stirring amine solution.

-

Cryogenic Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes. Self-Validation Check: Ensure the internal temperature does not exceed 2 °C before proceeding.

-

Electrophile Addition: Dissolve 3-Cyanopyridine-4-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

-

Crucial Insight: Rapid addition generates localized exothermic micro-environments, promoting SNAr side reactions. Dropwise addition maintains the thermal integrity of the system.

-

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 to 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. Self-Validation Check: The disappearance of the highly UV-active sulfonyl chloride spot indicates completion. Do not allow the reaction to warm to room temperature until the starting material is entirely consumed.

Work-Up & Purification

-

Quenching: Once complete, quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

-

Washing: Wash the combined organic layers sequentially with cold 0.5 M HCl (to remove excess pyridine/DIPEA and unreacted amine), saturated aqueous NaHCO₃, and brine.

-

Note: If the target sulfonamide is highly basic, omit the HCl wash to prevent product loss into the aqueous layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation of the product.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-cyano-4-pyridyl sulfonamide.

References

-

ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate Publications. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents." NIH Public Access. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Fused Heterocycles Starting from 3-Cyanopyridine-4-sulfonyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The development of novel fused heterocyclic scaffolds is a cornerstone of modern drug discovery. The reagent 3-cyanopyridine-4-sulfonyl chloride serves as a highly versatile, bifunctional building block for synthesizing complex bicyclic systems, such as pyrido-fused isothiazoles (pyridine analogs of saccharin) and pyrido-thiazines[1].

The strategic placement of a highly electrophilic sulfonyl chloride group ortho to a cyano group allows for a controlled, two-step sequence: an intermolecular nucleophilic substitution followed by an intramolecular cyclization. This application note details the mechanistic rationale, optimized experimental protocols, and self-validating analytical checkpoints required to successfully harness this reagent in the laboratory.

Mechanistic Principles & Causality

To effectively utilize 3-cyanopyridine-4-sulfonyl chloride, one must understand the chemoselectivity governing its reactivity.

-

Kinetic Control (Sulfonylation): The sulfonyl chloride moiety is a highly polarized, electron-deficient "hard" electrophilic center. This is exacerbated by the electron-withdrawing nature of the pyridine ring and the adjacent cyano group. Consequently, when exposed to a primary amine, nucleophilic attack occurs exclusively at the sulfur atom, displacing the chloride ion to form a sulfonamide[2].

-

Thermodynamic Control (Intramolecular Cyclization): The adjacent cyano group is a "softer" electrophile that remains unreactive during the initial sulfonylation. However, upon treatment with a strong base, the newly formed sulfonamide nitrogen is deprotonated. This generates a localized nucleophile perfectly positioned to attack the ortho-cyano carbon. The resulting imine intermediate rapidly tautomerizes into a stable, aromatic primary amine, yielding a 3-amino-pyrido-isothiazole 1,1-dioxide derivative[3],[4].

Reaction pathway from sulfonyl chloride to fused pyrido-isothiazole.

Experimental Protocols: A Self-Validating System

The following two-step protocol is designed to be self-validating, meaning each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of 3-Cyano-N-R-pyridine-4-sulfonamide

Objective: Selective sulfonylation while preventing bis-sulfonylation side reactions.

Reagents & Equipment:

-

3-Cyanopyridine-4-sulfonyl chloride (1.0 equiv, limiting reagent)

-

Primary Amine (R-NH₂, 1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

-

Preparation: Dissolve 3-cyanopyridine-4-sulfonyl chloride in anhydrous DCM (0.2 M concentration) under an inert atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (2.0 equiv) in one portion.

-

Amine Addition (Critical Step): Dissolve the primary amine in a small volume of DCM and add it dropwise over 15 minutes. Causality: Slow addition ensures the sulfonyl chloride remains in excess relative to the amine at any given moment, suppressing the formation of bis-sulfonated byproducts[2].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup: Quench with 1M aqueous HCl to remove unreacted amine and DIPEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Checkpoints (Protocol A):

-

TLC: Check against starting material (typically highly UV-active). The product should appear as a new, more polar spot.

-

FT-IR (Crucial): Confirm the retention of the sharp cyano (

) stretch at ~2230 cm⁻¹ . Confirm the appearance of sulfonamide symmetric and asymmetric SO₂ stretches at ~1150 cm⁻¹ and ~1350 cm⁻¹ .

Protocol B: Base-Mediated Cyclization to Fused Heterocycle

Objective: Intramolecular nucleophilic attack to form the isothiazole ring.

Reagents & Equipment:

-

3-Cyano-N-R-pyridine-4-sulfonamide (from Protocol A, 1.0 equiv)

-

Potassium tert-butoxide (KOtBu, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: Dissolve the sulfonamide intermediate in anhydrous THF (0.1 M concentration).

-